![molecular formula C11H5F5N2O2 B5489436 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5489436.png)
2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide
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Overview
Description
The compound “2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide” is likely a fluorinated benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2,3,4,5,6-pentafluorobenzoyl chloride with 5-methylisoxazole . This is a common method for introducing the amide functionality .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with five fluorine atoms and an amide functional group. The amide would be further substituted with a 5-methylisoxazole ring .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic acyl substitution reactions or be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the amide and isoxazole groups. For example, the fluorine atoms would likely make the compound more lipophilic, while the amide group could participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F5N2O2/c1-3-2-4(18-20-3)17-11(19)5-6(12)8(14)10(16)9(15)7(5)13/h2H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFHZBZKSRWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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